rac trans-Hydroxy Glimepiride-d5 rac trans-Hydroxy Glimepiride-d5 An active metabolite of Glimepiride.

Brand Name: Vulcanchem
CAS No.: 1189980-46-8
VCID: VC0022070
InChI: InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31)/i1D3,3D2
SMILES: CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C
Molecular Formula: C24H34N4O6S
Molecular Weight: 511.649

rac trans-Hydroxy Glimepiride-d5

CAS No.: 1189980-46-8

Cat. No.: VC0022070

Molecular Formula: C24H34N4O6S

Molecular Weight: 511.649

* For research use only. Not for human or veterinary use.

rac trans-Hydroxy Glimepiride-d5 - 1189980-46-8

Specification

CAS No. 1189980-46-8
Molecular Formula C24H34N4O6S
Molecular Weight 511.649
IUPAC Name N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carboxamide
Standard InChI InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31)/i1D3,3D2
Standard InChI Key YUNQMQLWOOVHKI-WNWXXORZSA-N
SMILES CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C

Introduction

Chemical Identity and Structure

Basic Information

rac trans-Hydroxy Glimepiride-d5 is a stable isotope-labeled compound that serves as a metabolite of Glimepiride, a medication commonly used to treat type 2 diabetes. The compound has the CAS registry number 1189980-46-8 . It has a molecular formula of C24H29D5N4O6S, indicating the presence of five deuterium atoms in its structure . The molecular weight of the compound is 511.65 g/mol .

Nomenclature and Synonyms

The compound is known by several systematic names and synonyms, including:

  • rac trans-Hydroxy Glimepiride-d5

  • (Rac)-trans-Hydroxy Glimepiride-d5

  • N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carboxamide

  • 3-Ethyl-2,5-dihydro-N-[2-[4-[[[[[trans-4-(hydroxymethyl)cyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-4-methyl-2-oxo-1H-pyrrole-1-carboxamide

Structural Characteristics

The structure of rac trans-Hydroxy Glimepiride-d5 is characterized by the following features:

  • A pyrrole ring with a carboxamide substituent

  • A phenyl ring with a sulfonamide group

  • A cyclohexyl moiety with a hydroxymethyl group in the trans configuration

  • Five deuterium atoms located on the ethyl group (pentadeuterioethyl)

The racemic nature of the compound (indicated by "rac" in its name) refers to the equal mixture of both enantiomers of the trans isomer.

Chemical Properties

Physical Properties

rac trans-Hydroxy Glimepiride-d5 typically appears as a white solid . The compound's specific physical properties are as follows:

PropertyValueReference
Molecular Weight511.65 g/mol
Physical StateWhite solid
Storage Condition2-8°C (Refrigerated) or -20°C
Shipping TemperatureRoom temperature

Chemical Identifiers

The compound is identified by several standard chemical identifiers:

IdentifierValueReference
CAS Number1189980-46-8
PubChem CID57369389
InChIInChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31)/i1D3,3D2
InChIKeyYUNQMQLWOOVHKI-WNWXXORZSA-N
SMILES[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C

Synthesis and Preparation

Deuterium Labeling

The deuterium labeling in rac trans-Hydroxy Glimepiride-d5 is specifically located on the ethyl group, resulting in a pentadeuterioethyl moiety. This strategic labeling is crucial for its application as an internal standard in analytical methods, as it provides the mass shift necessary for distinguishing between the labeled and unlabeled compounds in mass spectrometry analysis .

Applications in Research and Analysis

Pharmaceutical Reference Standard

Role in Pharmacokinetic Studies

Bioequivalence Testing

rac trans-Hydroxy Glimepiride-d5 plays a crucial role in bioequivalence testing of Glimepiride formulations. In a study comparing two different formulations of Glimepiride 1 mg in healthy Chinese subjects, LC-MS/MS methods utilizing deuterated internal standards were essential for accurate measurement of plasma concentrations .

Metabolism Studies

Understanding the metabolic pathways of Glimepiride is crucial for assessing its efficacy and safety. rac trans-Hydroxy Glimepiride-d5 enables researchers to track the hydroxylation pathway of Glimepiride metabolism, which occurs via cytochrome P450 (CYP) 2C9 isozyme–mediated hydroxylation in vivo .

The table below summarizes key findings from bioequivalence studies involving Glimepiride where deuterated standards were used:

ParameterTest/Reference Ratio (Fasting)90% CI (Fasting)Test/Reference Ratio (Fed)90% CI (Fed)Reference
AUC₀-ᵢₙᶠ101.11%98.45% to 103.84%103.38%99.26% to 107.68%
AUC₀-ₗₐₛₜ102.68%99.82% to 105.62%103.58%99.53% to 107.80%
Cₘₐₓ94.27%86.09% to 103.23%107.66%97.88% to 118.42%
FormatDescriptionReference
NeatPure substance without diluent
Various weightsAvailable in different pack sizes (e.g., 0.5 mg, 5 mg)

Relationship to Glimepiride

Metabolic Pathway

rac trans-Hydroxy Glimepiride-d5 represents an important metabolite in the metabolism of Glimepiride. Glimepiride undergoes hydroxylation via the cytochrome P450 (CYP) 2C9 isozyme, leading to the formation of hydroxy metabolites .

Pharmacokinetic Considerations

Glimepiride, the parent compound, is completely absorbed after oral administration within 1 hour, with peak plasma concentrations (Cmax) reached after 2 to 3 hours post-dose . Understanding the formation and properties of metabolites like rac trans-Hydroxy Glimepiride-d5 is essential for comprehensive pharmacokinetic analysis of Glimepiride.

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